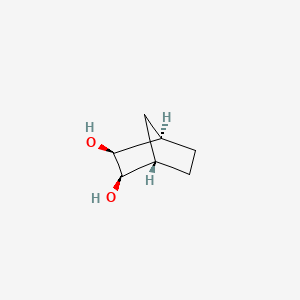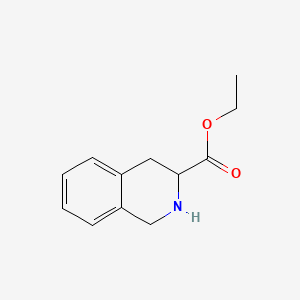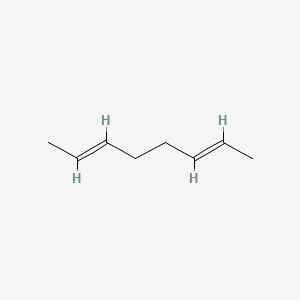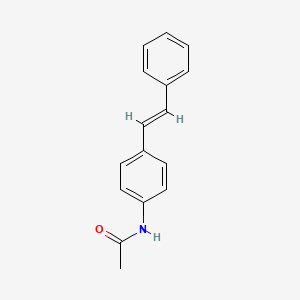
FIrN4,双(2,4-二氟苯基吡啶基)(5-(吡啶-2-基)-1H-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FIrN4, or bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-tetrazol-4-yl)iron(III), is a metal-based organic compound used in many scientific research applications. It is a coordination complex and is composed of a tetrahedral iron(III) center, which is bound to four pyridinato ligands. The ligands are two 2,4-difluorophenylpyridinato groups and two 5-(pyridin-2-yl)-1H-tetrazol-4-yl groups. This compound is highly reactive and has a wide range of useful properties, making it a valuable tool for researchers in many fields.
科学研究应用
Organic Electronics
Scientific Field
Materials Science and Engineering
Application Summary
In the field of organic electronics, FIrN4 complexes are utilized as components in organic light-emitting diodes (OLEDs). Their role is to emit light when an electric current is applied, which is a key function in the display and lighting technologies.
Experimental Procedures
The FIrN4 complexes are synthesized and then incorporated into the OLED devices as the emissive layer. The synthesis involves ligand preparation followed by complexation with iridium. The OLED fabrication process includes depositing multiple layers onto a substrate, where the FIrN4 complex forms one of these layers.
Results
The use of FIrN4 complexes in OLEDs has resulted in devices with high luminous efficiency, excellent color purity, and stability. Quantitative data often include measurements of luminance (cd/m²), efficiency (lm/W), and operational lifetime .
Photovoltaics
Scientific Field
Renewable Energy Technology
Application Summary
FIrN4 complexes have been explored as potential sensitizers in dye-sensitized solar cells (DSSCs). They can absorb sunlight and convert it into electricity, contributing to the development of renewable energy sources.
Experimental Procedures
The complexes are applied to a semiconductor material, typically titanium dioxide, and assembled into a DSSC. The performance of the cells is evaluated under simulated sunlight conditions.
Results
The incorporation of FIrN4 complexes in DSSCs has shown promise with improved power conversion efficiencies and broadened absorption spectra, which are critical for capturing more sunlight .
OLEDs
Scientific Field
Display Technology
Application Summary
Similar to organic electronics, FIrN4 complexes are specifically used in OLEDs for display applications, such as in smartphones and televisions, due to their phosphorescent properties.
Experimental Procedures
The complexes are used to create thin films within the OLED structure, which are responsible for emitting light of specific colors when electrically stimulated.
Results
FIrN4-based OLEDs have demonstrated high color stability and efficiency, making them suitable for commercial display applications. The performance metrics include electroluminescence spectra and color coordinates .
Bioimaging
Scientific Field
Biomedical Imaging
Application Summary
FIrN4 complexes are investigated for use in bioimaging techniques due to their luminescent properties. They can act as contrast agents in imaging modalities like fluorescence microscopy.
Experimental Procedures
The complexes are conjugated with biomolecules and introduced into biological systems. Their luminescence is then detected using various imaging techniques.
Results
Studies have shown that FIrN4 complexes can provide high-resolution images with excellent contrast, aiding in the visualization of cellular structures and processes .
Chemical Sensing
Scientific Field
Analytical Chemistry
Application Summary
FIrN4 complexes are used as chemical sensors to detect the presence of various analytes. Their luminescence changes in response to different chemical environments, making them useful for sensing applications.
Experimental Procedures
The complexes are incorporated into sensor devices or assays and exposed to target analytes. Changes in luminescence intensity or wavelength are measured to detect the analytes.
Results
The use of FIrN4 complexes in chemical sensors has led to the development of sensitive and selective detection methods for gases, ions, and organic molecules .
Photocatalysis
Scientific Field
Chemistry
Application Summary
FIrN4 complexes are studied as photocatalysts in chemical reactions. They can absorb light and transfer energy to facilitate various chemical transformations.
Experimental Procedures
The complexes are used in solution or immobilized on a solid support and irradiated with light to initiate the catalytic reaction. The progress of the reaction is monitored using spectroscopic methods.
Results
Research indicates that FIrN4 complexes can catalyze reactions with high turnover numbers and selectivity under mild conditions. Reaction rates and product yields are key quantitative data points in these studies .
This analysis provides a snapshot of the diverse applications of FIrN4 complexes across different scientific fields, highlighting their versatility and potential for advancing technology and science. Each application leverages the unique luminescent and catalytic properties of these complexes, demonstrating their broad utility in both industrial and research settings.
Light Harvesting
Scientific Field
Photochemistry
Application Summary
FIrN4 complexes are studied for their light-harvesting capabilities, which can be applied in solar energy conversion systems. They are designed to capture and funnel light energy efficiently.
Experimental Procedures
The complexes are incorporated into light-harvesting matrices and their ability to absorb and transfer light energy is assessed through photophysical measurements.
Results
The FIrN4 complexes have shown high molar extinction coefficients and long-lived excited states, which are beneficial for light harvesting applications. The efficiency of energy transfer is often reported as a percentage .
Nonlinear Optics
Scientific Field
Optical Physics
Application Summary
Nonlinear optical materials are essential for applications like optical switching and frequency conversion. FIrN4 complexes are explored for these properties due to their strong light-matter interactions.
Experimental Procedures
The nonlinear optical properties of FIrN4 complexes are characterized using techniques like Z-scan and third-harmonic generation measurements.
Results
Studies have indicated that FIrN4 complexes exhibit significant nonlinear optical responses, which are quantified by parameters such as nonlinear refractive index and third-order susceptibility .
Electroluminescent Devices
Scientific Field
Electronics
Application Summary
Beyond OLEDs, FIrN4 complexes are used in other types of electroluminescent devices, which convert electrical energy into light energy for various display technologies.
Experimental Procedures
The complexes are used to fabricate electroluminescent layers in devices, and their performance is evaluated in terms of brightness, efficiency, and color purity.
Results
FIrN4-based electroluminescent devices have demonstrated promising performance, with high brightness levels and low power consumption being key outcomes .
Quantum Dots
Scientific Field
Nanotechnology
Application Summary
Quantum dots are semiconductor particles that have quantum mechanical properties. FIrN4 complexes are used to modify the surface of quantum dots to enhance their optical properties.
Experimental Procedures
The complexes are attached to the surface of quantum dots, and their effect on the optical properties of the dots is studied using spectroscopic techniques.
Results
The modification with FIrN4 complexes has led to quantum dots with improved luminescence properties, which are important for applications in imaging and sensing .
Theranostics
Scientific Field
Biomedicine
Application Summary
Theranostics combines therapy and diagnostics in one platform. FIrN4 complexes are investigated for their potential use in this field due to their luminescent properties.
Experimental Procedures
The complexes are conjugated with therapeutic agents and their ability to diagnose and treat diseases is evaluated in vitro and in vivo.
Results
Preliminary studies have shown that FIrN4 complexes can serve as effective agents in theranostic applications, providing both diagnostic imaging and therapeutic functions .
Catalysis
Scientific Field
Chemical Engineering
Application Summary
FIrN4 complexes are used as catalysts in various chemical reactions due to their ability to facilitate energy transfer processes.
Experimental Procedures
The complexes are used as homogeneous or heterogeneous catalysts in reactions, and their catalytic activity is measured under different conditions.
Results
The use of FIrN4 complexes in catalysis has resulted in increased reaction rates and selectivity, with metrics such as turnover frequency and yield being reported .
属性
CAS 编号 |
1219078-44-0 |
|---|---|
产品名称 |
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H- |
分子式 |
C28H16F4IrN7 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






